

Technical Guide: Synthesis of 3-Chloro-4-(2-fluorophenoxy)aniline

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Compound of Interest

Compound Name: 3-Chloro-4-(2-fluorophenoxy)aniline

CAS No.: 946729-70-0

Cat. No.: B3172640

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Executive Summary & Retrosynthetic Analysis

Target Molecule: **3-Chloro-4-(2-fluorophenoxy)aniline** Primary Application: Kinase Inhibitor Fragment (Type II c-Met/VEGFR inhibitors) CAS Registry: 946729-70-0 (Target), 99-54-7 (Starting Material)[1]

The synthesis is designed to ensure regioselectivity (substitution at C4 vs. C3) and chemoselectivity (reduction of -NO₂ without dehalogenation of -Cl/-F).

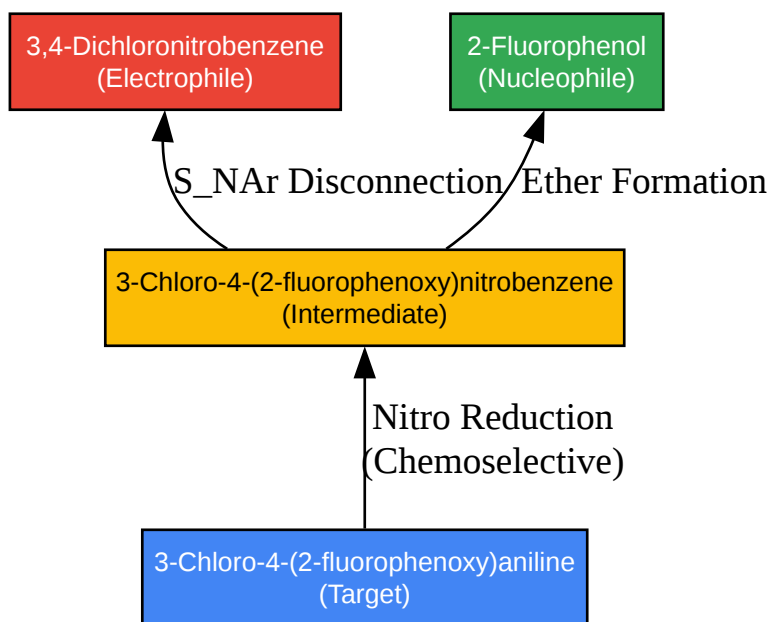
Retrosynthetic Logic

The target molecule is a diaryl ether. The most robust disconnection is at the ether oxygen, utilizing the electron-deficient nature of nitrobenzenes to facilitate SNAr.

- Disconnection: Ether linkage.
- Electrophile: 3,4-Dichloronitrobenzene (3,4-DCNB).[1][2] The nitro group activates the para-chlorine (C4) significantly more than the meta-chlorine (C3), ensuring high regiocontrol.[1]

- Nucleophile: 2-Fluorophenol.[1][3]
- Transformation: S_NAr

Nitro Reduction.



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Figure 1: Retrosynthetic analysis showing the strategic disconnection at the ether linkage.

Step 1: Ether Formation (S_NAr)[1]

This step involves the displacement of the activated chlorine at the 4-position of 3,4-dichloronitrobenzene by the phenoxide generated from 2-fluorophenol.[1]

Reaction Mechanism & Regioselectivity

The nitro group exerts a strong electron-withdrawing effect (-M, -I), stabilizing the Meisenheimer complex formed when the nucleophile attacks the para position.[1] The chlorine at the meta position (C3) is not activated by resonance, making the reaction highly selective for C4.

Experimental Protocol

Parameter	Specification	Notes
Reagents	3,4-Dichloronitrobenzene (1.0 eq) 2-Fluorophenol (1.05 eq)	Slight excess of phenol ensures full conversion of the electrophile.
Base	Potassium Carbonate (K_2CO_3 , 1.5 eq)	Anhydrous, granular.[2][4] Acts as an HF scavenger and deprotonates the phenol.
Solvent	DMF or DMSO	Polar aprotic solvents are required to solvate the cation (K^+) and leave the phenoxide "naked" and reactive.
Temperature	80°C – 100°C	Reaction typically completes in 4–6 hours.
Work-up	Water precipitation	The product precipitates upon addition of water; impurities remain in the filtrate.

Step-by-Step Methodology:

- Charge: To a reaction vessel equipped with a mechanical stirrer and reflux condenser, add 3,4-dichloronitrobenzene (19.2 g, 100 mmol) and DMF (100 mL).
- Activation: Add 2-fluorophenol (11.8 g, 105 mmol) followed by anhydrous K_2CO_3 (20.7 g, 150 mmol).
- Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[5] The starting material (3,4-DCNB) should disappear within 5 hours.[1]
- Quench: Cool the mixture to room temperature. Pour slowly into ice-water (500 mL) with vigorous stirring.
- Isolation: Filter the resulting yellow precipitate. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.

- Drying: Dry the solid in a vacuum oven at 50°C to yield 3-chloro-4-(2-fluorophenoxy)nitrobenzene.
 - Expected Yield: 85–92%^[2]
 - Appearance: Yellow crystalline solid.^[6]

Step 2: Chemoselective Nitro Reduction

The challenge in this step is reducing the nitro group to an aniline without removing the chlorine or fluorine atoms (hydrodehalogenation). Standard Pd/C hydrogenation can cause dechlorination.

Recommended Method: Iron-Ammonium Chloride (Fe/NH₄Cl)

This method is mild, highly chemoselective, and scalable.^{[1][2]} It avoids the risk of dehalogenation associated with catalytic hydrogenation.

Experimental Protocol

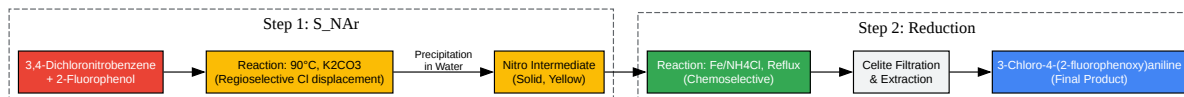
Parameter	Specification	Notes
Reagents	Nitro Intermediate (1.0 eq) Iron Powder (4.0 eq) NH ₄ Cl (0.5 eq)	Iron must be fine powder (reduced). ^[1] NH ₄ Cl acts as the electrolyte.
Solvent	Ethanol / Water (4:1)	Protic solvent system required for electron transfer.
Temperature	Reflux (75–80°C)	Reaction is exothermic; control initial heating.
Purification	Celite Filtration & Crystallization	Removal of iron oxides is critical.

Step-by-Step Methodology:

- Charge: Suspend 3-chloro-4-(2-fluorophenoxy)nitrobenzene (26.7 g, 100 mmol) in Ethanol (200 mL) and Water (50 mL).
- Add Catalyst: Add Ammonium Chloride (2.7 g, 50 mmol) and Iron Powder (22.4 g, 400 mmol).
- Reaction: Heat to reflux with vigorous stirring. The reaction usually completes within 2–3 hours. Monitor by TLC (change from yellow nitro spot to fluorescent amine spot).
- Filtration: While hot, filter the mixture through a pad of Celite to remove unreacted iron and iron oxide sludge. Wash the pad with hot ethanol.
- Concentration: Concentrate the filtrate under reduced pressure to remove ethanol.
- Extraction: Dilute the aqueous residue with Ethyl Acetate (200 mL) and wash with saturated NaHCO₃ and brine.
- Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate.
- Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography if high purity (>99%) is required for pharmaceutical use.
 - Target: **3-Chloro-4-(2-fluorophenoxy)aniline**[\[1\]](#)[\[7\]](#)[\[8\]](#)
 - Expected Yield: 80–88%[\[2\]](#)
 - Appearance: Off-white to pale brown solid.

Process Workflow & Logic

The following diagram illustrates the complete synthesis logic, highlighting the critical control points (CCP) for quality assurance.



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Figure 2: End-to-end synthesis workflow with critical process parameters.

Analytical Characterization (Expected Data)

To validate the synthesis, the following analytical signatures should be confirmed:

- ¹H NMR (DMSO-d₆, 400 MHz):
 - 6.8–7.2 ppm (Multiplet, 4H, 2-fluorophenoxy ring).[1][2]
 - 6.75 ppm (d, 1H, Ar-H ortho to Cl).[1][2]
 - 6.50 ppm (dd, 1H, Ar-H ortho to NH₂).[2]
 - 5.20 ppm (br s, 2H, -NH₂).[2]
 - Key Feature: Disappearance of the downfield signals associated with the nitro group.
- Mass Spectrometry (ESI+):
 - M+H calculated: ~238.04.
 - Isotope pattern: Distinct Chlorine pattern (M and M+2 in 3:1 ratio).

References

- Synthesis of Foretinib Intermediates: Preparation of quinoline derivatives as c-Met inhibitors. (Relevant context for the diaryl ether scaffold).
 - Source: [1]

- Regioselectivity of SNAr in 3,4-Dichloronitrobenzene:Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis.[2]
 - Source: (General reference for 3,4-DCNB reactivity)
- Chemoselective Reduction of Chloronitrobenzenes:Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
 - Source: [1]
- Target Compound Registry:**3-Chloro-4-(2-fluorophenoxy)aniline** CAS 946729-70-0.[1]
 - Source: [1]

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